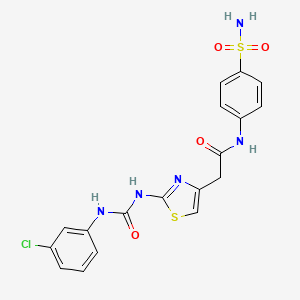

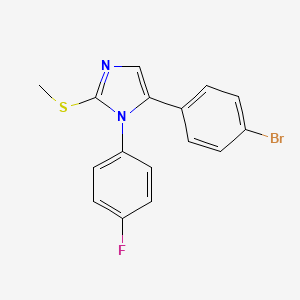

![molecular formula C8H5LiN2O2 B2942923 Lithium;pyrrolo[1,2-a]pyrazine-1-carboxylate CAS No. 2551115-88-7](/img/structure/B2942923.png)

Lithium;pyrrolo[1,2-a]pyrazine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Lithium;pyrrolo[1,2-a]pyrazine-1-carboxylate” is a compound that belongs to the class of pyrrolopyrazine derivatives . Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Synthesis Analysis

Pyrrolopyrazine derivatives can be synthesized through various routes, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . The transition-metal-free strategy was described for the preparation of pyrrolo [1,2-a] pyrazines with various enones .Molecular Structure Analysis

The pyrrolopyrazine scaffold is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Pyrrolopyrazines are classified into three chemical categories with two or three nitrogen atoms, indicating various biological activities .科学的研究の応用

Synthesis and Chemistry of Pyrrolo[1,2-a]pyrazine

A study by Mínguez et al. (1996) delves into the synthesis of the pyrrolo[1,2-a]pyrazine system from pyrrole, exploring its basic chemistry through electrophilic substitution, addition of organolithium reagents, metalation with lithium diisopropylamide, and more. The formation of salts by quaternization and subsequent reactions underline the compound's versatility in creating dipyrrolo[1,2-a]pyrazines and related heterocyclic structures Mínguez et al., 1996.

Tetrahydropyrido[3,4-b]pyrazine Synthesis

Liu Ling-jun (2010) reports on converting pyrido[3,4-b]pyrazine into ethyl-pyrido[3,4-b]pyrazine-6(5H)-carboxylate through a lithium borohydride catalyzed reduction, marking a critical step in the compound's preparation. This process exemplifies the compound's potential in creating diverse molecular structures Liu Ling-jun, 2010.

Octahydropyrrolo[1,2-a]pyrazine Synthesis

A novel synthesis route for octahydropyrrolo[1,2-a]pyrazines, components of several drugs, is explored by Likhosherstov et al. (1993), highlighting an accessible method starting from 3,4-dihydropyrrolo[1,2-a]pyrazines. This work provides insights into the hydrogenation process, contributing to the synthesis of structurally significant drug fragments Likhosherstov et al., 1993.

Lithium Trihydroxy/Triisopropoxy-2-pyridylborate Salts

The synthesis and application of pyridyl lithium trihydroxy and triisopropoxy 2-borate salts (LTBS) for use in Suzuki–Miyaura cross-coupling reactions are detailed by Chen et al. (2012). These LTBS reagents offer a stable alternative for cross-coupling, demonstrating the compound's utility in enhancing chemical synthesis methods Chen et al., 2012.

Lithium Salts Selective Ion Pair Receptor

The selective binding and extraction of lithium salts by a hemispherand-strapped calix[4]pyrrole, as researched by He et al. (2016), showcases the compound's potential in selective ion recognition and extraction. This research underscores the importance of lithium;pyrrolo[1,2-a]pyrazine-1-carboxylate derivatives in creating materials for specific ion targeting He et al., 2016.

作用機序

Target of Action

Lithium;pyrrolo[1,2-a]pyrazine-1-carboxylate is a derivative of pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is known that pyrrolo[1,2-a]pyrazine derivatives generally interact with their targets to exert various biological activities . More research is needed to elucidate the specific interactions between this compound and its targets.

Result of Action

Pyrrolo[1,2-a]pyrazine derivatives have been found to exhibit antibacterial, antifungal, and antiviral activities, suggesting that they may have a broad impact on cellular functions .

特性

IUPAC Name |

lithium;pyrrolo[1,2-a]pyrazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2.Li/c11-8(12)7-6-2-1-4-10(6)5-3-9-7;/h1-5H,(H,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYFDEVNKXHNGLO-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CN2C=CN=C(C2=C1)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5LiN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2942840.png)

![5-Methyl-imidazo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B2942849.png)

![2-(2-fluorophenoxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2942850.png)

![3,4-difluoro-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2942851.png)

![2-Amino-N-[(4-cyanophenyl)methyl]acetamide;hydrochloride](/img/structure/B2942852.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2942853.png)

![N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2942857.png)

![1,3-dimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2942858.png)

![N-{2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}-N-methylamine](/img/structure/B2942859.png)